molecular formula C19H12N2 B086579 7H-Benzo(c)pyrido(2,3-g)carbazole CAS No. 194-62-7

7H-Benzo(c)pyrido(2,3-g)carbazole

Cat. No. B086579
CAS RN: 194-62-7
M. Wt: 268.3 g/mol
InChI Key: PZBAOCZCTWWYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Benzo(c)pyrido(2,3-g)carbazole is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicine. It is a complex molecule that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development. In

Mechanism Of Action

The mechanism of action of 7H-Benzo(c)pyrido(2,3-g)carbazole is complex and not fully understood. It is believed to exert its effects through the inhibition of various enzymes and signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Biochemical And Physiological Effects

7H-Benzo(c)pyrido(2,3-g)carbazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cells. It has also been found to have anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 7H-Benzo(c)pyrido(2,3-g)carbazole in lab experiments include its potential as a drug candidate for the treatment of various diseases, as well as its ability to inhibit various enzymes and signaling pathways. However, its complex structure and synthesis method make it difficult to produce in large quantities, which can limit its use in lab experiments.

Future Directions

There are several future directions for research on 7H-Benzo(c)pyrido(2,3-g)carbazole. One area of focus is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the identification of new targets for the compound, as well as the development of more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of 7H-Benzo(c)pyrido(2,3-g)carbazole and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 7H-Benzo(c)pyrido(2,3-g)carbazole is a complex process that involves several steps. The most commonly used method for its synthesis is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. Other methods include the use of metal-catalyzed reactions and microwave-assisted synthesis.

Scientific Research Applications

7H-Benzo(c)pyrido(2,3-g)carbazole has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been shown to be an effective inhibitor of various enzymes, including tyrosine kinases and topoisomerases, which are important targets for drug development.

properties

CAS RN

194-62-7

Product Name

7H-Benzo(c)pyrido(2,3-g)carbazole

Molecular Formula

C19H12N2

Molecular Weight

268.3 g/mol

IUPAC Name

4,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene

InChI

InChI=1S/C19H12N2/c1-2-6-14-12(4-1)7-9-15-17(14)18-16(21-15)10-8-13-5-3-11-20-19(13)18/h1-11,21H

InChI Key

PZBAOCZCTWWYLN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4N=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4N=CC=C5

Other CAS RN

194-62-7

synonyms

7H-Benzo[c]pyrido[2,3-g]carbazole

Origin of Product

United States

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